1-(Chloromethyl)-2,6-dimethylnaphthalene
Overview
Description
1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound. It is a key material for synthesizing dye pigments and as a fluorescent brightening agent . It is also employed in synthetic resin and medicine .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene involves several steps. The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2,6-dimethylnaphthalene can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . The dipole moment, linear polarizabilities, anisotropy, first and second hyperpolarizabilities values can be computed using the same basis set .Chemical Reactions Analysis
The chemical reactions of 1-(Chloromethyl)-2,6-dimethylnaphthalene are complex and can involve multiple steps. For instance, the reaction with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling .Physical And Chemical Properties Analysis
1-(Chloromethyl)-2,6-dimethylnaphthalene is a prismatic crystal with a density of 1.17 and a melting point of 20-22°C . It has a boiling point of 291-292°C, 167-169°C at 3.33kPa, 150-152°C at 1.73kPa, 135-136°C at 0.8kPa, and a refractive index of 1.6380 . It is soluble in benzene and ethanol .Scientific Research Applications
Isomerization Studies
Isomerization of dimethylnaphthalene (DMN) has been a subject of interest. A study showed the liquid phase isomerization of 1,5- to 2,6-DMN using acidic zeolite catalysts, highlighting the effects of catalyst type and reaction temperature. The study provided insights into the thermodynamic and kinetic controls necessary to maximize 2,6-DMN production, revealing the endothermic nature of the isomerization process (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).
Structural and Molecular Studies
The structure of dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, has been examined using neutron diffraction. This research provided valuable information about the steric effects and methyl group librations in these molecules, offering insights into their chemical behavior and properties (Wilson & Nowell, 2000).
Adsorption Characteristics
Research has also been conducted on the adsorption of DMN isomers on zeolites. This study explored how DMNs interact with various ion-exchanged faujasite zeolites, which is crucial for understanding and improving purification processes for these compounds (Kraikul, Rangsunvigit, & Kulprathipanja, 2006).
Chemical Reaction Studies
The Friedel–Crafts acylations of aromatic hydrocarbons, including 2,6-DMN, have been studied. These reactions, important in organic synthesis, provide pathways to various acylated products, useful in further chemical applications (Gore & Yusuf, 1968).
Synthesis Methods
The synthesis of 2,6-DMN has been explored through various methods. Studies have examined the transmethylation process, the impact of reaction conditions, and catalyst selection, which are critical for industrial applications (Shuai, 2006).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,6-dimethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOVYNQRMYHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,6-dimethylnaphthalene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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